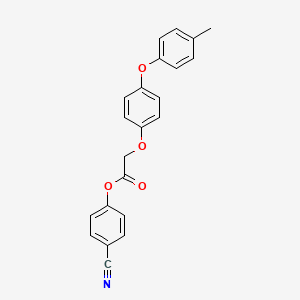

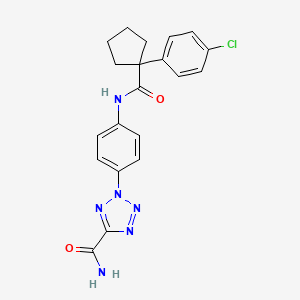

![molecular formula C18H21N5OS2 B2819872 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone CAS No. 1334375-50-6](/img/structure/B2819872.png)

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone” appears to be a complex organic molecule. It contains several functional groups, including a pyrazole ring, a piperazine ring, and a benzothiazole ring. These functional groups suggest that the compound may have interesting chemical and biological properties.

Synthesis Analysis

Without specific information, it’s difficult to provide a detailed synthesis analysis. However, based on the structure, it’s likely that the synthesis of this compound would involve several steps, including the formation of the pyrazole, piperazine, and benzothiazole rings, and the introduction of the ethyl and ethanone groups.Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings (pyrazole, piperazine, and benzothiazole) suggests that the molecule may have a rigid and possibly planar structure. The ethyl and ethanone groups may provide some flexibility to the molecule.Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the chemical reactions that this compound might undergo. However, the presence of the ethanone group suggests that it might be susceptible to nucleophilic attack, and the nitrogen atoms in the pyrazole and piperazine rings might be able to act as bases or nucleophiles.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, the presence of multiple nitrogen atoms might make the compound basic, and the presence of the ethanone group might make it somewhat polar.Applications De Recherche Scientifique

σ1 Receptor Antagonist for Pain Management

1-(4-(2-((1-(3,4-difluorophenyl)-1H-pyrazol-3-yl)methoxy)ethyl)piperazin-1-yl)ethanone (EST64454), a compound closely related to your query, has been identified as a σ1 receptor (σ1R) antagonist with potential applications in pain management. This compound demonstrates high aqueous solubility and permeability, favorable pharmacokinetic profile, and significant antinociceptive properties in mice models of pain (Díaz et al., 2020).

Electrochemical Synthesis and Oxidation

Electrochemical synthesis involving 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone, which is structurally similar to your compound, has been studied for the synthesis of new arylthiobenzazoles. This synthesis process involves electrochemical oxidation in the presence of nucleophiles and demonstrates a mechanism for the oxidation of related compounds (Amani & Nematollahi, 2012).

Anti-HIV Activity of Piperazinyl-Nitroimidazole Derivatives

A study on derivatives of piperazinyl-nitroimidazole, which are structurally analogous to your compound, explored their potential as anti-HIV agents. These derivatives showed promising results in vitro for anti-HIV-1 and anti-HIV-2 activity, suggesting their potential in developing new non-nucleoside reverse transcriptase inhibitors (Al-Masoudi et al., 2007).

Microwave-Assisted Synthesis and Crystal Structure

Microwave-assisted synthesis of derivatives related to your compound, including 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone, has been reported. This eco-friendly approach offers an efficient way of synthesizing these derivatives, with detailed characterization provided by various spectroscopic methods (Said et al., 2020).

Inhibition of Mycobacterium tuberculosis DNA GyrB

Research on benzofuran and benzo[d]isothiazole derivatives, which share a structural framework with your compound, revealed their potential in inhibiting Mycobacterium tuberculosis DNA GyrB. These derivatives were synthesized and screened for their in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, showing significant inhibitory effects (Reddy et al., 2014).

Safety And Hazards

Without specific information, it’s difficult to provide a detailed safety and hazard analysis. However, as with any chemical compound, appropriate safety precautions should be taken when handling it.

Orientations Futures

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and synthetic biology. Future research might focus on synthesizing this compound, studying its properties, and exploring its potential applications.

Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experimental data would be needed. Always consult with a qualified professional or refer to the specific material safety data sheet (MSDS) when handling chemical substances.

Propriétés

IUPAC Name |

2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5OS2/c24-17(14-25-18-20-15-4-1-2-5-16(15)26-18)22-11-8-21(9-12-22)10-13-23-7-3-6-19-23/h1-7H,8-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCENVILGGLESQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C=CC=N2)C(=O)CSC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(benzo[d]thiazol-2-ylthio)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Bromophenyl)sulfanyl-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2819793.png)

![ethyl 4-[({[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2819795.png)

![(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2819797.png)

![N-(4-chlorophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2819798.png)

![N-(3-ethylphenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2819800.png)

![N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-4-carboxamide](/img/structure/B2819802.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methylbutyl)acetamide](/img/structure/B2819808.png)